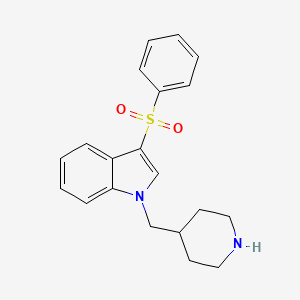
1,3-Butanedione, 1-(4-ethenyl-1-naphthalenyl)-4,4,4-trifluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Butanedione, 1-(4-ethenyl-1-naphthalenyl)-4,4,4-trifluoro- is a synthetic organic compound that belongs to the class of diketones This compound is characterized by the presence of a butanedione backbone with a trifluoromethyl group and a naphthalenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Butanedione, 1-(4-ethenyl-1-naphthalenyl)-4,4,4-trifluoro- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,3-butanedione, 4-ethenyl-1-naphthalenyl derivatives, and trifluoromethylating agents.
Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Butanedione, 1-(4-ethenyl-1-naphthalenyl)-4,4,4-trifluoro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols or other reduced forms.
Substitution: The trifluoromethyl group and naphthalenyl substituent can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may be studied for its interactions with biological molecules and potential biological activities.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials, coatings, and other industrial applications.
Mécanisme D'action
The mechanism by which 1,3-Butanedione, 1-(4-ethenyl-1-naphthalenyl)-4,4,4-trifluoro- exerts its effects involves interactions with molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to receptors, modulating cellular signaling and responses.
Chemical Interactions: The compound’s chemical properties may enable it to interact with other molecules, leading to various effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Butanedione, 1-(4-methyl-1-naphthalenyl)-4,4,4-trifluoro-
- 1,3-Butanedione, 1-(4-phenyl-1-naphthalenyl)-4,4,4-trifluoro-
- 1,3-Butanedione, 1-(4-ethenyl-1-phenyl)-4,4,4-trifluoro-
Uniqueness
1,3-Butanedione, 1-(4-ethenyl-1-naphthalenyl)-4,4,4-trifluoro- is unique due to its specific substituents, which confer distinct chemical properties and potential applications. The presence of the trifluoromethyl group and naphthalenyl substituent may enhance its reactivity and interactions with other molecules.
Propriétés
Numéro CAS |
695176-30-8 |
|---|---|
Formule moléculaire |
C16H11F3O2 |
Poids moléculaire |
292.25 g/mol |
Nom IUPAC |
1-(4-ethenylnaphthalen-1-yl)-4,4,4-trifluorobutane-1,3-dione |
InChI |
InChI=1S/C16H11F3O2/c1-2-10-7-8-13(12-6-4-3-5-11(10)12)14(20)9-15(21)16(17,18)19/h2-8H,1,9H2 |
Clé InChI |
JMFZKTOQMLKFEV-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC=C(C2=CC=CC=C12)C(=O)CC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


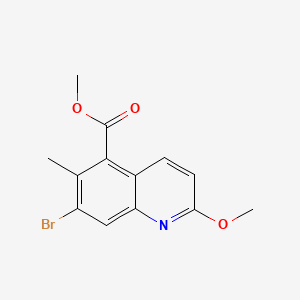
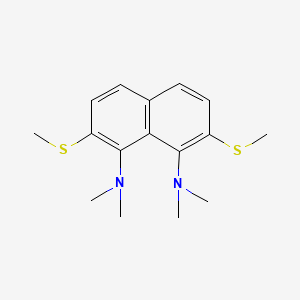

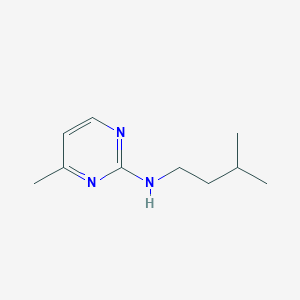


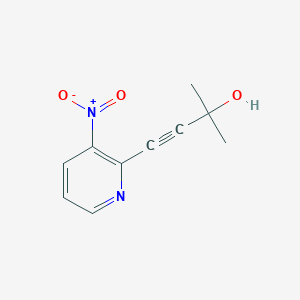
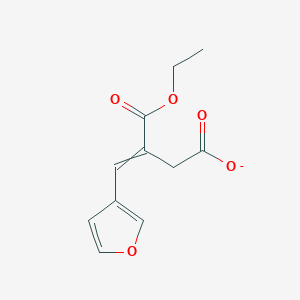
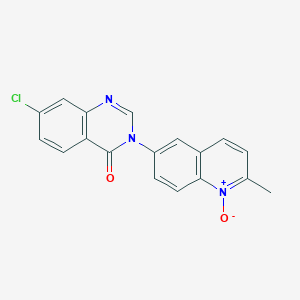

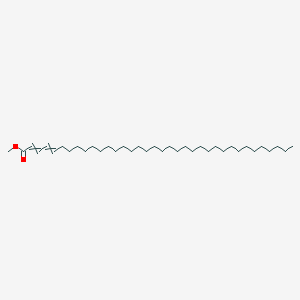
![1-(3-Fluorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12525440.png)
